molecular formula C12H20O3 B13154924 Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13154924
M. Wt: 212.28 g/mol
InChI Key: PCHBNHYDPCTXGS-UHFFFAOYSA-N
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Description

Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C11H18O3. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methanol in the presence of an acid catalyst. The reaction is carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • 1-Oxaspiro[2.4]heptane, 7-[(4-chlorophenyl)methyl]-4,4-dimethyl-

Uniqueness

Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8-6-10(2,3)7-12(8)11(4,15-12)9(13)14-5/h8H,6-7H2,1-5H3

InChI Key

PCHBNHYDPCTXGS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC12C(O2)(C)C(=O)OC)(C)C

Origin of Product

United States

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